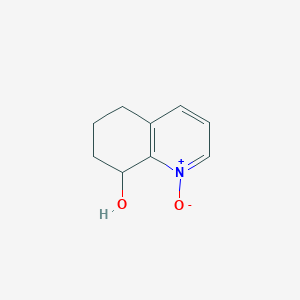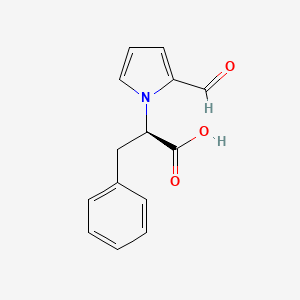
(R)-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is an organic compound with a complex structure that includes a pyrrole ring, a formyl group, and a phenylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Formyl Group: The Vilsmeier-Haack reaction is often used to introduce the formyl group into the pyrrole ring. This involves the reaction of the pyrrole with a formylating agent such as DMF and POCl3.
Attachment of the Phenylpropanoic Acid Moiety: This step can involve a Friedel-Crafts acylation reaction, where the pyrrole derivative reacts with a phenylpropanoic acid derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group in ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: ®-2-(2-Carboxy-1H-pyrrol-1-yl)-3-phenylpropanoic acid.
Reduction: ®-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive formyl group.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with specific biological activities.
Industry
In the industrial sector, ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-(4-methoxyphenyl)propanoic acid
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-(4-chlorophenyl)propanoic acid
Uniqueness
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the formyl group and the pyrrole ring in a single molecule provides a versatile platform for chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(2R)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m1/s1 |
Clave InChI |
XZAYKRMTIYRFEF-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)N2C=CC=C2C=O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
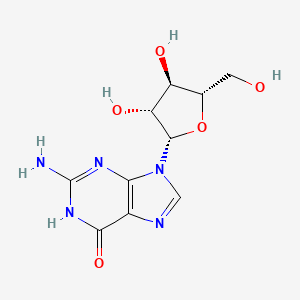
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
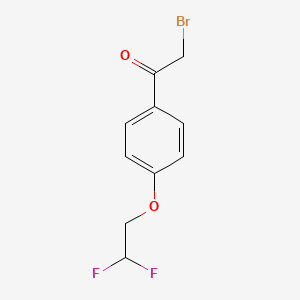
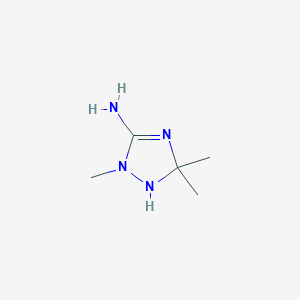
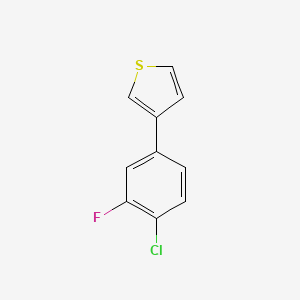
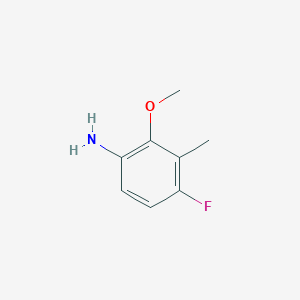
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)
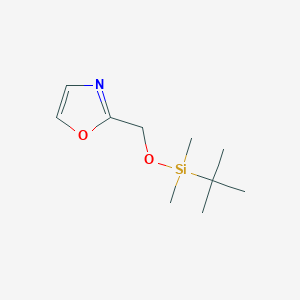
![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
